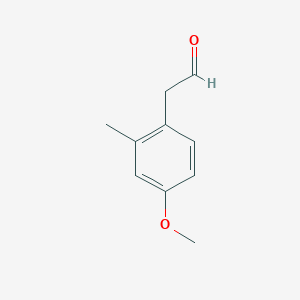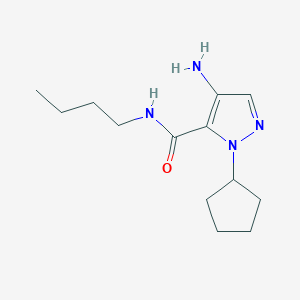
N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential in treating cancer. BPTF is a protein that plays a crucial role in gene regulation, and its overexpression has been linked to various types of cancer.
Scientific Research Applications
Alternating Helical Structures in Polymers
The study by Qin, Jennings, and Puddephatt (2002) discusses the reaction of ligands with gold complexes leading to the formation of macrocyclic complexes and polymers with alternating right- and left-handed helical turns. This research highlights the potential of certain pyridinedicarboxamide derivatives in creating structured polymers with specific helical configurations, which could have applications in material science and nanotechnology (Qin, Jennings, & Puddephatt, 2002).
Synthesis of Well-defined Aromatic Polyamides
Yokozawa and colleagues (2002) developed a method for synthesizing well-defined aromatic polyamides and block copolymers containing aramide with low polydispersity. This work demonstrates the use of specific benzamide derivatives in polymer chemistry, potentially useful in creating new materials with tailored properties for various applications, from electronics to biomedical engineering (Yokozawa et al., 2002).
Novel Insecticides
Tohnishi et al. (2005) described flubendiamide, a novel class of insecticide with a unique chemical structure that includes a pyridinedicarboxamide moiety. This compound shows extremely strong insecticidal activity, especially against lepidopterous pests, suggesting that derivatives of pyridinedicarboxamide could be useful in developing new pest control agents (Tohnishi et al., 2005).
X-ray Contrast Agents
Pillai and colleagues (1994) explored the synthesis of triiodo-1,3-benzenedicarboxamide analogs for use as X-ray diagnostic agents. These compounds, related to pyridinedicarboxamide derivatives, have potential applications in medical imaging, demonstrating the versatility of related chemical structures in enhancing diagnostic capabilities (Pillai et al., 1994).
Controlled Radical Polymerization
Mori, Sutoh, and Endo (2005) conducted research on the controlled radical polymerization of an acrylamide containing the l-phenylalanine moiety via RAFT, showcasing the potential for pyridinedicarboxamide derivatives in facilitating precise polymerization processes. This could lead to the development of polymers with specific functionalities for industrial and medical applications (Mori, Sutoh, & Endo, 2005).
properties
IUPAC Name |
2-N-benzyl-6-N-phenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c22-21(23,24)15-11-17(19(28)25-13-14-7-3-1-4-8-14)27-18(12-15)20(29)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVRZLNYBPEWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

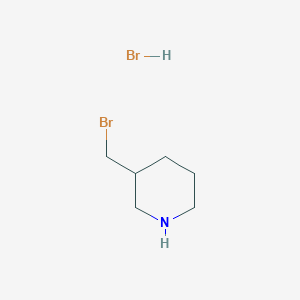
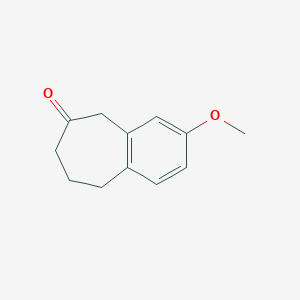

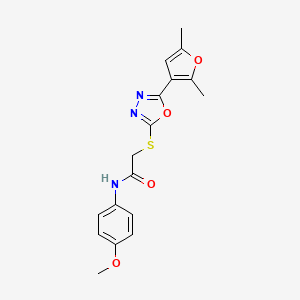
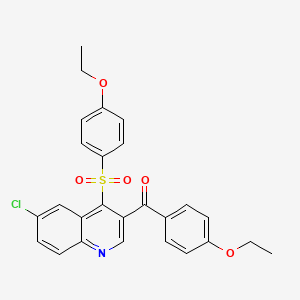
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2779947.png)

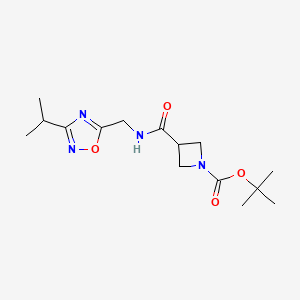

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)

